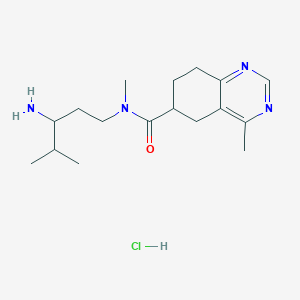
N-(3-Amino-4-methylpentyl)-N,4-dimethyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide;hydrochloride
カタログ番号 B2595164
CAS番号:
2445794-35-2
分子量: 340.9
InChIキー: BANBFFOGZRCMKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in different chemical environments .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s chemical behavior, such as its acidity or basicity, reactivity, and possible interactions with other chemicals .科学的研究の応用
Antitumor Activity
- The compound has been studied for its potential as an antitumor agent. In one study, various quinazoline derivatives were evaluated for their antineoplastic activity against leukemia in mice. Compounds like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showed significant activity, indicating the potential of quinazoline derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis and Characterization
- Studies on the synthesis and alkylation of quinazoline derivatives, including the subject compound, provide insights into their chemical properties and potential applications. One study described the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, indicating a broad range of possible derivatives and their structural characterizations (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Antimicrobial Potential
- Quinazoline derivatives have been explored for their antimicrobial properties. For example, a study synthesized and characterized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which showed moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Anticonvulsant Activity
- Research into the anticonvulsant properties of quinazoline derivatives has been conducted. A study synthesized and evaluated various quinazoline-4(3H)-one derivatives for their anticonvulsant activity, finding that several showed promising results compared to a reference drug (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Biological Activities
- Other studies have focused on the broader biological activities of quinazoline derivatives. This includes examining their potential as ligands for specific receptors or channels, which can lead to various pharmacological applications. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from quinazoline compounds were evaluated for their affinity for apamin-sensitive binding sites (Graulich et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-amino-4-methylpentyl)-N,4-dimethyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-11(2)15(18)7-8-21(4)17(22)13-5-6-16-14(9-13)12(3)19-10-20-16;/h10-11,13,15H,5-9,18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBFFOGZRCMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NC=N1)C(=O)N(C)CCC(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)
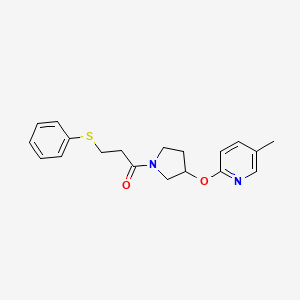
![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)
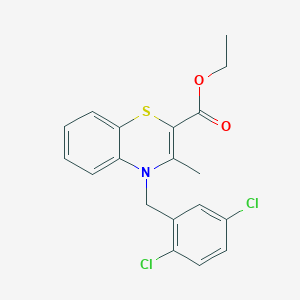
![Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2595098.png)
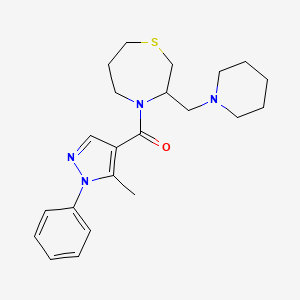
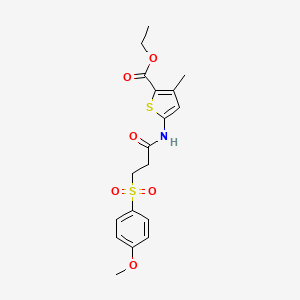
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2595101.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2595102.png)
![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)